An In-Depth Technical Guide to 2-Iodo-N-phenylacetamide: Properties, Synthesis, and Applications in Proteomics
An In-Depth Technical Guide to 2-Iodo-N-phenylacetamide: Properties, Synthesis, and Applications in Proteomics
Abstract
2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a vital alkylating agent extensively utilized in the fields of biochemistry and proteomics. Its primary utility lies in the specific and irreversible modification of cysteine residues within proteins. This modification, termed S-alkylation, is a cornerstone of sample preparation for mass spectrometry-based proteomics, preventing the reformation of disulfide bonds and enabling accurate protein identification and quantification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and core applications of 2-Iodo-N-phenylacetamide. We delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application, and discuss critical considerations for its use, including potential side reactions and safe handling procedures. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals employing this reagent in their workflows.
Physicochemical and Spectroscopic Properties
2-Iodo-N-phenylacetamide is a solid organic compound whose utility is defined by its chemical structure: an electrophilic iodinated carbon alpha to an amide carbonyl group. These features dictate its reactivity and physical characteristics.
Core Chemical Properties
A summary of the key physicochemical properties for 2-Iodo-N-phenylacetamide is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-iodo-N-phenylacetamide | [1] |
| Synonyms | Iodoacetanilide, N-Phenyl-2-iodoacetamide | [1][2] |
| CAS Number | 7212-28-4 | [1][2] |
| Molecular Formula | C₈H₈INO | [1][2] |
| Molecular Weight | 261.06 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 143 °C | [2] |
| Solubility | Limited solubility in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone. | [3][4] |
Spectroscopic Analysis
Definitive, experimentally-derived spectra for 2-Iodo-N-phenylacetamide are not widely available in public databases. The following analysis is based on predicted data and comparison with structurally similar compounds, such as 2-phenylacetamide and N-(2-iodophenyl)acetamide.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 7.0-7.6 ppm, integrating to 5 protons. The exact shifts depend on the substitution pattern.
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Amide Proton (NH): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm. Its position is highly dependent on solvent and concentration.
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Methylene Protons (CH₂I): A sharp singlet around δ 3.8-4.0 ppm, integrating to 2 protons. The high chemical shift is due to the deshielding effect of the adjacent iodine atom and carbonyl group.
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-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide insight into the carbon framework.
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Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
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Aromatic Carbons (C₆H₅): Multiple signals between δ 120-140 ppm.
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Methylene Carbon (CH₂I): A signal significantly upfield, expected around δ 5-10 ppm, due to the heavy atom effect of iodine.
-
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Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 261.97.[5]
Synthesis of 2-Iodo-N-phenylacetamide
The most efficient and common laboratory synthesis of 2-Iodo-N-phenylacetamide involves a halogen exchange reaction, specifically the Finkelstein reaction. This method converts the more readily available 2-chloro-N-phenylacetamide into the desired iodo-derivative.
Caption: Synthetic pathway for 2-Iodo-N-phenylacetamide.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the synthesis of the chloro-precursor and the subsequent Finkelstein reaction.
Part A: Synthesis of 2-Chloro-N-phenylacetamide
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Rationale: This step forms the amide bond between aniline and chloroacetyl chloride. Glacial acetic acid acts as a solvent and sodium acetate serves as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Methodology:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid.
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Add sodium acetate (1.1 eq) to the solution and stir.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be recrystallized from ethanol/water if necessary.
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Part B: Synthesis of 2-Iodo-N-phenylacetamide (Finkelstein Reaction)
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Causality: The Finkelstein reaction is an Sₙ2 process where the iodide ion from sodium iodide displaces the chloride from the precursor.[6] The reaction is driven to completion because sodium chloride is insoluble in the acetone solvent and precipitates out, effectively removing it from the equilibrium according to Le Châtelier's principle.[6][7]
-
Methodology:
-
Place the dried 2-chloro-N-phenylacetamide (1.0 eq) and sodium iodide (1.5 eq) in a round-bottom flask.[7]
-
Add anhydrous acetone to the flask to dissolve the reactants.
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Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. A white precipitate of sodium chloride will be visible.
-
Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold acetone.[7]
-
Combine the filtrates and remove the acetone using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Iodo-N-phenylacetamide.
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Chemical Reactivity and Mechanism
The primary utility of 2-Iodo-N-phenylacetamide stems from its reactivity as an alkylating agent, specifically targeting nucleophilic residues in proteins.
Primary Reaction: Cysteine Alkylation
The key reaction is the nucleophilic substitution (Sₙ2) with the thiol group of cysteine residues. The sulfur atom of a deprotonated cysteine (thiolate anion) acts as a potent nucleophile, attacking the electrophilic methylene carbon (CH₂) adjacent to the iodine. This attack displaces the iodide ion, which is an excellent leaving group, forming a stable and irreversible thioether bond. This modification is often referred to as S-carbamidomethylation (when using iodoacetamide) or, more specifically in this case, S-(N-phenylcarbamidomethylation).
Caption: Sₙ2 mechanism of cysteine alkylation.
This irreversible blocking of the thiol group is critical in proteomics as it prevents the re-oxidation and formation of disulfide bonds following the initial reduction step, ensuring proteins remain denatured and accessible to proteolytic enzymes like trypsin.
Non-Specific Reactivity and Side Reactions
While highly specific for cysteine under controlled conditions (typically pH 7.5-8.5), iodoacetamide and its derivatives can react with other nucleophilic amino acid residues, particularly if used in large excess or under non-optimal pH conditions.[5] Understanding these side reactions is crucial for accurate data interpretation.
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Methionine: The sulfur atom in the methionine side chain can be alkylated, although it is a less potent nucleophile than a thiolate. This modification can lead to a prominent neutral loss during mass spectrometry analysis, complicating peptide identification.[5]
-
Histidine: The imidazole ring of histidine can be alkylated at either nitrogen.
-
Lysine: The primary amine of the lysine side chain can be alkylated.
-
Aspartate & Glutamate: The carboxylate groups of these acidic residues can be esterified.
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N-terminus: The free alpha-amino group at the N-terminus of a peptide or protein can also be alkylated.[2][8]
Application in Proteomics: A Standard Workflow
2-Iodo-N-phenylacetamide is a cornerstone reagent for sample preparation in "bottom-up" proteomics. The goal is to digest proteins into peptides for analysis by mass spectrometry.
Caption: Standard proteomics sample preparation workflow.
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a step-by-step methodology for the reduction and alkylation of proteins in a complex mixture prior to enzymatic digestion.
-
Self-Validating System: The protocol includes a quenching step to neutralize excess alkylating agent, preventing non-specific modifications during the subsequent long digestion phase. The buffer conditions are optimized to maintain protein solubility and ensure efficient enzymatic activity.
-
Methodology:
-
Protein Solubilization: Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer, such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add a stock solution of a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-45 minutes.
-
Causality: This step uses heat and a chemical reductant to break the covalent disulfide bonds (S-S) within and between proteins, exposing the free thiol (-SH) groups of cysteine residues.
-
-
Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-degradation of the alkylating agent in the next step.
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Alkylation: Prepare a fresh stock solution of 2-Iodo-N-phenylacetamide in a suitable solvent (e.g., DMSO or the same buffer). Add it to the protein solution to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.
-
Causality: The reaction is performed in the dark because iodo-compounds can be light-sensitive. The molar excess ensures complete alkylation of all available thiols.
-
-
Quenching: Add DTT from the stock solution to a final concentration of 5 mM to quench any unreacted 2-Iodo-N-phenylacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Causality: This step prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) or causing non-specific modifications to peptides during the lengthy digestion process.
-
-
Dilution for Digestion: Dilute the sample at least 4 to 5-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M.
-
Causality: High concentrations of urea will inactivate most proteases. Dilution is necessary for efficient enzymatic digestion.
-
-
Digestion: Add a protease such as trypsin (typically at a 1:50 to 1:100 enzyme:protein ratio) and incubate overnight at 37°C.
-
The resulting peptide mixture is now ready for acidification, cleanup (e.g., C18 desalting), and analysis by mass spectrometry.
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Safety and Handling
As an alkylating agent, 2-Iodo-N-phenylacetamide must be handled with appropriate care.
-
Hazard Profile: Classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given its reactivity, it should be stored away from strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Available at: [Link]
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Lapko, V. N., Smith, D. L., & Smith, J. B. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry, 35(4), 572–575. Available at: [Link]
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Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(15), 3576–3582. Available at: [Link]
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Wikipedia contributors. (2024, November 28). Finkelstein reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022). protocols.io. Retrieved from [Link]
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Bailey, W. F., et al. (2001). 6-Iodo-1-hexene. Organic Syntheses, 78, 198. Available at: [Link]
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Organic Chemistry Portal. Finkelstein Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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ChemBK. N-Phenylacetamide. Retrieved from [Link]
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Jiang, H., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances, 8(3), 1369-1373. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]
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University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Finkelstein reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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